molecular formula C18H17F3N4O4S B11463876 4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11463876
M. Wt: 442.4 g/mol
InChI Key: OSRKDZUPSKNFSP-UHFFFAOYSA-N
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Description

4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an imidazolidinone ring, a trifluoromethyl group, and a benzenesulfonamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 3,4-dimethylphenylamine with a carbonyl compound such as glyoxal can yield the imidazolidinone intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

    Sulfonamide Formation: The final step involves the reaction of the imidazolidinone intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazolidinone ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted sulfonamide derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. The imidazolidinone ring also contributes to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C18H17F3N4O4S

Molecular Weight

442.4 g/mol

IUPAC Name

4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H17F3N4O4S/c1-10-3-6-13(9-11(10)2)25-15(26)17(18(19,20)21,23-16(25)27)24-30(28,29)14-7-4-12(22)5-8-14/h3-9,24H,22H2,1-2H3,(H,23,27)

InChI Key

OSRKDZUPSKNFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C

Origin of Product

United States

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